

A Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid for Research and Development

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Compound of Interest

Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*

Cat. No.: *B153617*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

trans-4-Aminocyclohexanecarboxylic acid is a pivotal, non-proteinogenic amino acid derivative that serves as a critical building block and molecular scaffold in modern drug discovery and chemical synthesis. Its rigid, saturated cyclohexane ring imposes specific conformational constraints, making it an invaluable tool for designing molecules with precise three-dimensional architectures to optimize drug-target interactions. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, complete with relevant experimental protocols and pathway diagrams.

Physicochemical Properties and Commercial Availability

trans-4-Aminocyclohexanecarboxylic acid (CAS Number: 3685-25-4) is a white to off-white crystalline solid.^[1] Its structure, featuring both an amine and a carboxylic acid group on a cyclohexane backbone, makes it soluble in water and other polar solvents.^[1] This bifunctionality allows for versatile chemical modifications, such as amide bond formation and esterification.^{[1][2]}

Key physicochemical data are summarized below:

Property	Value	References
CAS Number	3685-25-4	[3][4]
Molecular Formula	C ₇ H ₁₃ NO ₂	[2][3]
Molecular Weight	143.18 g/mol	[2][3]
Melting Point	>300 °C	[4]
Boiling Point	~280 °C at 760 mmHg	
Appearance	White to off-white crystalline powder/solid	[1][3]
Purity (Typical)	≥97%, ≥98%	[1][4]

A variety of chemical suppliers offer **trans-4-aminocyclohexanecarboxylic acid** in different grades and quantities, catering to needs from small-scale research to industrial production. The quality and purity are critical parameters, with stereochemical purity (trans isomer content) typically specified at ≥98%.^[2]

Supplier	Typical Purity/Grade	Available Forms
Sigma-Aldrich (Merck)	97%, 98%	Powder
TCI America	≥98.0% (GC)	Crystalline Powder
Alfa Aesar (Thermo Fisher)	97%	Powder
Santa Cruz Biotechnology	Research Grade	Powder, HCl Salt
Chem-Impex	Research Grade	Powder, HCl Salt

For specialized applications in peptide synthesis, derivatives such as N-Boc and N-Fmoc protected versions are also commercially available.^{[5][6]} The hydrochloride salt is offered for applications requiring enhanced solubility or stability.^{[7][8]}

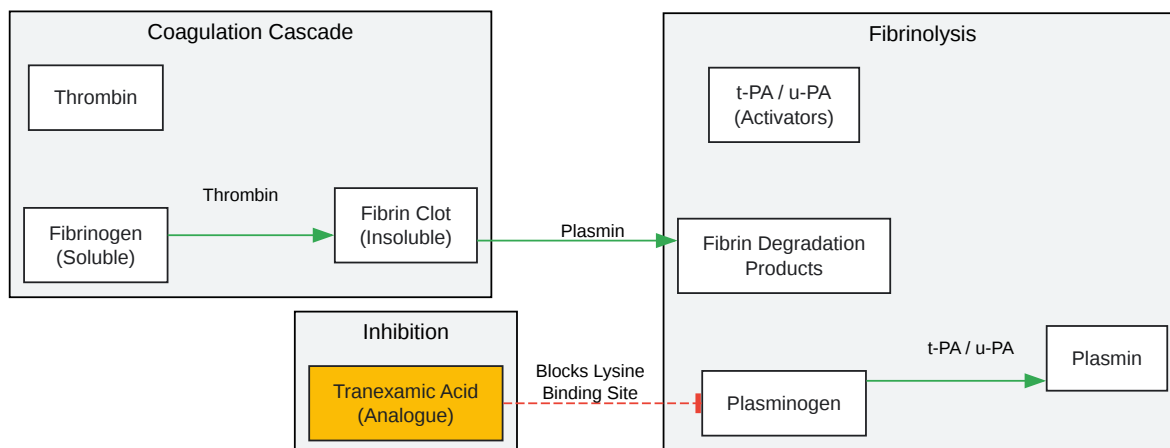
Core Applications in Research and Drug Development

The unique stereochemistry of **trans-4-aminocyclohexanecarboxylic acid** makes it a valuable intermediate in the synthesis of pharmacologically active compounds.[9][10]

- **Rigid Scaffold and Linker:** In drug design, it serves as a conformationally constrained building block. Its rigid structure helps in the precise positioning of pharmacophores, which can lead to improved binding affinity and selectivity for biological targets. It has been used in the synthesis of Janus Kinase (JAK) inhibitors and thrombin inhibitors.[9][10][11]
- **GABA Analogue:** Its structure mimics that of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes it a key component in the development of compounds targeting neurological disorders and pain relief.[2]
- **Precursor to Tranexamic Acid:** It is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic drug.[12]
Tranexamic acid is used to control bleeding by inhibiting the breakdown of fibrin clots.[13]

Signaling Pathway Involvement: The Fibrinolytic System

While **trans-4-aminocyclohexanecarboxylic acid** itself is not a direct modulator of signaling pathways, its close analog, tranexamic acid, is a potent inhibitor of the fibrinolytic pathway. This pathway is responsible for the dissolution of blood clots. Tranexamic acid exerts its effect by blocking the lysine-binding sites on plasminogen, preventing it from converting to plasmin, the primary enzyme responsible for degrading fibrin.[14][15] Understanding this mechanism is crucial for researchers in hematology and cardiovascular drug development.



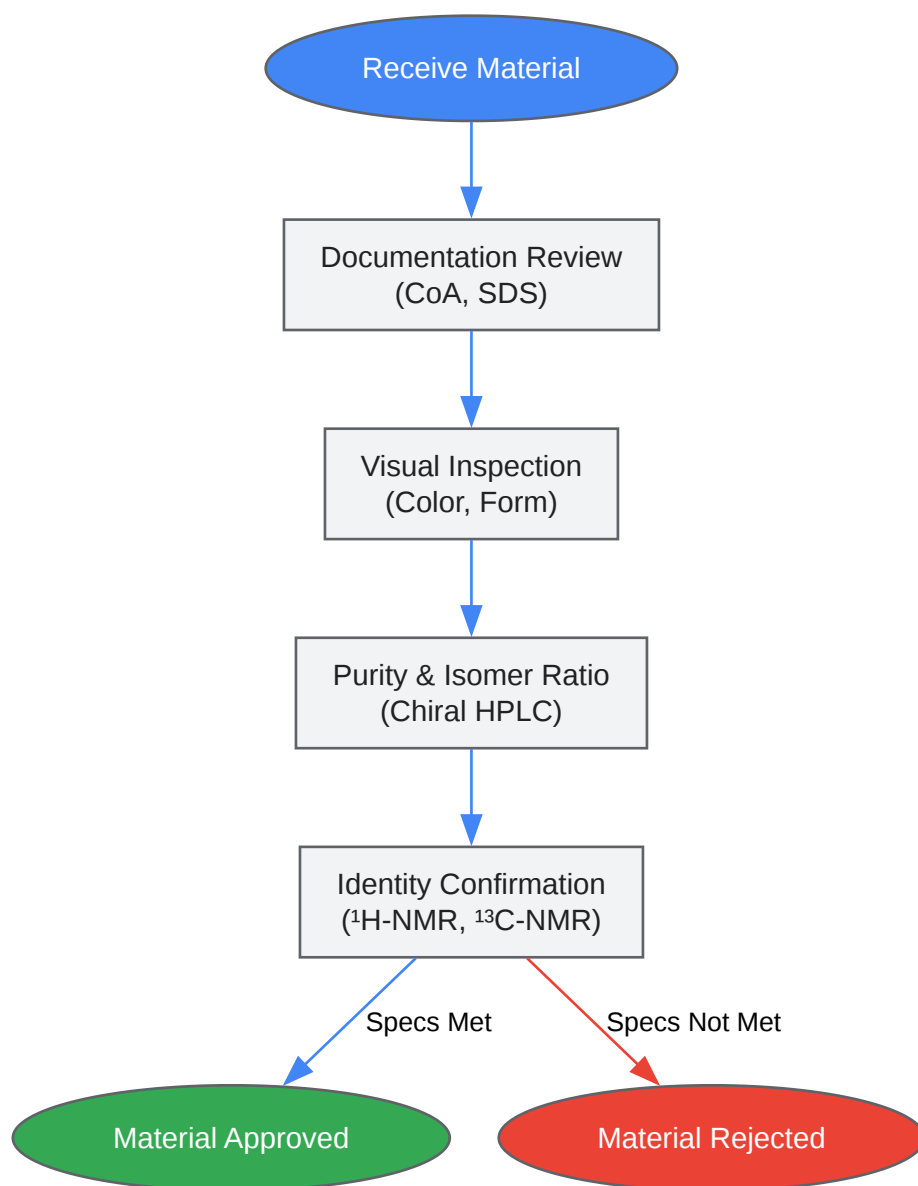
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Caption: Inhibition of the Fibrinolytic Pathway by Tranexamic Acid.

Experimental Protocols

A. Quality Control Workflow for Incoming Material

Ensuring the purity and identity of starting materials is a fundamental requirement in research and drug development. A typical quality control (QC) workflow for **trans-4-aminocyclohexanecarboxylic acid** involves multiple analytical techniques.



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Caption: Quality Control Workflow for Incoming Chemical Reagents.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical and stereoisomeric purity of **trans-4-aminocyclohexanecarboxylic acid**.

- Standard and Sample Preparation:

- Accurately weigh approximately 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.[\[16\]](#)
- Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
- Sonicate for 5 minutes to ensure complete dissolution.[\[16\]](#)
- Filter the solutions through a 0.45 μ m syringe filter before injection.[\[16\]](#)
- Chromatographic Conditions (Illustrative):
 - Column: Chiral column (e.g., Chiralpak) for isomer separation.
 - Mobile Phase: An isocratic or gradient mixture of solvents such as hexane, ethanol, and trifluoroacetic acid. Note: The exact mobile phase composition must be optimized for the specific column used.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 μ L.
- Analysis:
 - Inject the standard solution to determine the retention times for the cis and trans isomers.
 - Inject the sample solution.
 - Calculate the purity and the ratio of trans to cis isomers by comparing the peak areas. The specification for the trans isomer content is typically $\geq 98\%$.[\[2\]](#)

B. Synthesis of N-Boc-**trans**-4-Aminocyclohexanecarboxylic Acid

This protocol describes the protection of the amino group, a common step before using the molecule in further synthetic transformations, such as peptide coupling.

- Reaction Setup:
 - In a round-bottom flask, dissolve **trans-4-aminocyclohexanecarboxylic acid** (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
 - Add sodium bicarbonate (NaHCO_3 , 2.5 eq.) to the solution and stir until dissolved.
 - Cool the mixture to 0 °C in an ice bath.
- Reagent Addition:
 - To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Monitor the reaction to completion using Thin Layer Chromatography (TLC).[\[17\]](#)
 - Once complete, remove the 1,4-dioxane under reduced pressure (rotary evaporation).
 - Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a 1M solution of hydrochloric acid (HCl).
 - The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).
 - Collect the solid by vacuum filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc protected product.[\[11\]](#)

This technical guide provides a foundational understanding of **trans-4-aminocyclohexanecarboxylic acid**, equipping researchers and drug developers with the necessary information to source, handle, and effectively utilize this versatile chemical building block in their scientific endeavors.

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